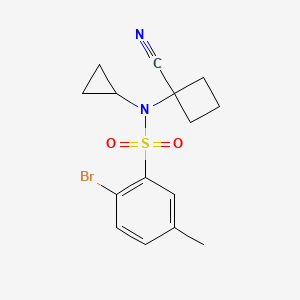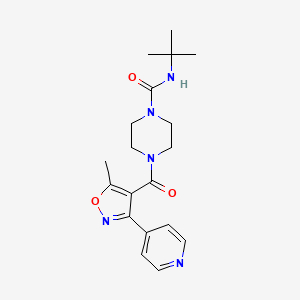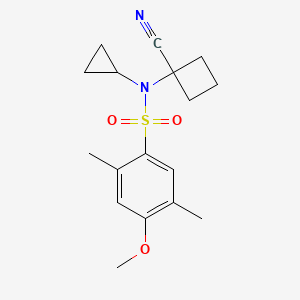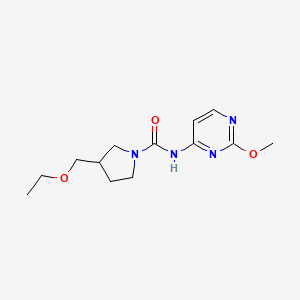
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a pyrimidine moiety, and functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxymethyl group: This step often involves alkylation reactions using ethoxymethyl halides under basic conditions.
Attachment of the pyrimidine moiety: This can be accomplished through nucleophilic substitution reactions where the pyrimidine ring is introduced using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(methoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide
- 3-(ethoxymethyl)-N-(2-chloropyrimidin-4-yl)pyrrolidine-1-carboxamide
- 3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)piperidine-1-carboxamide
Uniqueness
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-N-(2-methoxypyrimidin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-20-9-10-5-7-17(8-10)13(18)16-11-4-6-14-12(15-11)19-2/h4,6,10H,3,5,7-9H2,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSCJXSPOBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)NC2=NC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile](/img/structure/B6971278.png)
![3-[(2,5-difluoro-4-methylphenyl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B6971285.png)
![1-[4-(2,5-Difluoro-4-methylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B6971293.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)
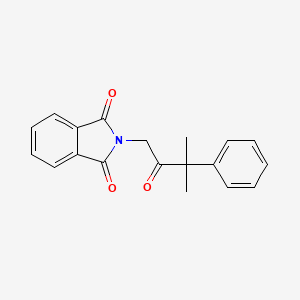
![N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide](/img/structure/B6971298.png)
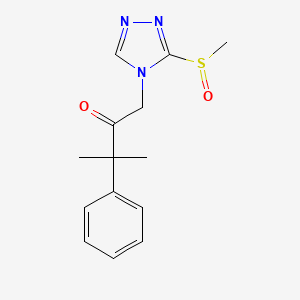
![(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6971331.png)

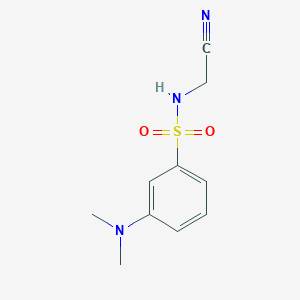
![1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one](/img/structure/B6971343.png)
